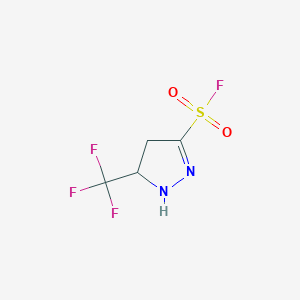
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride” is a complex organic compound. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been extensively studied in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physical and chemical properties . It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
a. Trifluoromethyl-Containing FDA-Approved Drugs: Over the past two decades, several FDA-approved drugs have incorporated the TFM group. These drugs span various therapeutic areas, including oncology, cardiovascular diseases, and central nervous system disorders. Researchers have explored the synthesis, mechanisms of action, and clinical efficacy of these compounds .
b. Anti-Inflammatory Agents: TFM-containing molecules have shown promise as anti-inflammatory agents. Researchers investigate their potential in modulating immune responses, reducing inflammation, and managing autoimmune conditions.
c. Enzyme Inhibitors: The TFM group can be strategically incorporated into enzyme inhibitors. By targeting specific enzymes, these compounds may play a role in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Organic Synthesis and Catalysis
TFM is a versatile building block in organic synthesis. Researchers use it to create complex molecules and functionalize existing ones. Some applications include:
a. Transition Metal-Mediated Reactions: Recent advances focus on transition metal-catalyzed trifluoromethylation reactions. These processes allow the direct introduction of the TFM group into various organic motifs, enabling efficient synthesis of diverse compounds .
b. Fluorination Strategies: TFM-containing reagents participate in fluorination reactions. Researchers explore methods to selectively introduce fluorine atoms into specific positions of organic molecules, enhancing their properties.
Agrochemicals and Materials Science
In addition to medicinal applications, TFM finds use in other fields:
a. Agrochemicals: Researchers investigate TFM-containing compounds as agrochemicals, aiming to enhance crop protection, pest control, and plant growth regulation.
b. Materials and Polymers: TFM-functionalized polymers exhibit unique properties, such as improved solubility, thermal stability, and mechanical strength. These materials find applications in coatings, adhesives, and electronic devices.
Safety and Hazards
Orientations Futures
The future directions of research on trifluoromethyl compounds are expected to focus on discovering many novel applications of these compounds . The development of organic compounds containing fluorine has been an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4N2O2S/c5-4(6,7)2-1-3(10-9-2)13(8,11)12/h2,9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRRDOOWOJZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

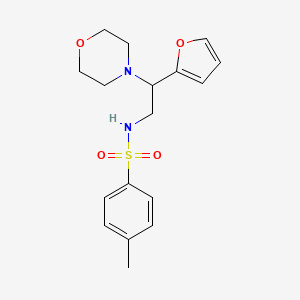
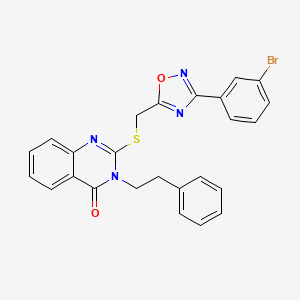
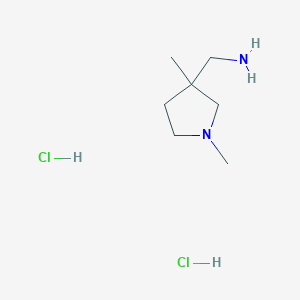
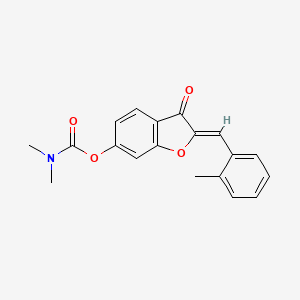
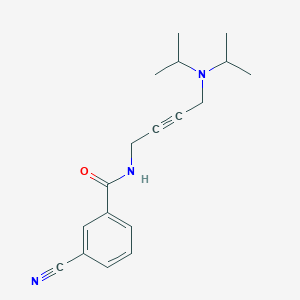


![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)
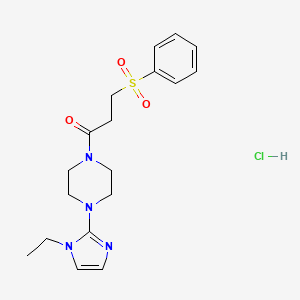
![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2774792.png)
![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)
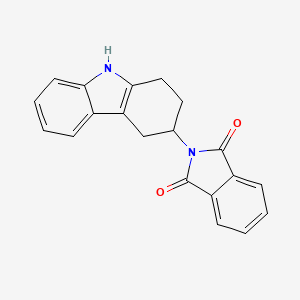
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)